molecular formula C21H15FN2O3 B14589397 N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide CAS No. 61438-67-3

N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide

Cat. No.: B14589397
CAS No.: 61438-67-3
M. Wt: 362.4 g/mol
InChI Key: VXLYPAPXOORNSP-UHFFFAOYSA-N
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Description

N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides and is characterized by the presence of cyano and fluorophenyl groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide stands out due to its unique combination of cyano and fluorophenyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61438-67-3

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[cyano-(4-fluorophenyl)methyl]phenyl]-2,6-dihydroxybenzamide

InChI

InChI=1S/C21H15FN2O3/c22-15-8-4-13(5-9-15)17(12-23)14-6-10-16(11-7-14)24-21(27)20-18(25)2-1-3-19(20)26/h1-11,17,25-26H,(H,24,27)

InChI Key

VXLYPAPXOORNSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F)O

Origin of Product

United States

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